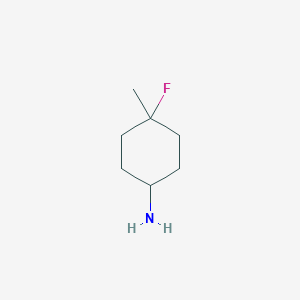
4-Fluoro-4-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C7H14FN It is a derivative of cyclohexane, where a fluorine atom and a methyl group are substituted at the fourth position, and an amine group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-methylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amination: The final step involves the conversion of the ketone group to an amine group. This can be done using reductive amination with ammonia (NH3) and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-4-methylcyclohexanone or 4-fluoro-4-methylcyclohexanoic acid.
Reduction: Formation of various reduced amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4-Fluoro-4-methylcyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluorocyclohexan-1-amine: Lacks the methyl group, affecting its steric and electronic characteristics.
4-Fluoro-4-methylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-4-methylcyclohexan-1-amine is unique due to the combined presence of both fluorine and methyl groups, which impart distinct steric and electronic effects. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
4-fluoro-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c1-7(8)4-2-6(9)3-5-7/h6H,2-5,9H2,1H3 |
InChI Key |
GNPUYHNMNBNNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


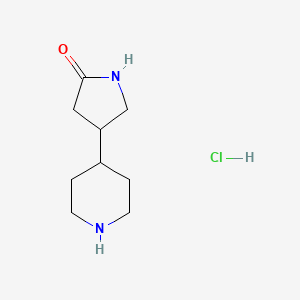
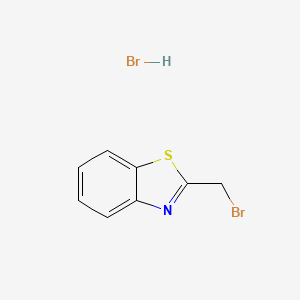
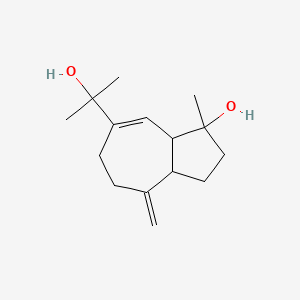
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)
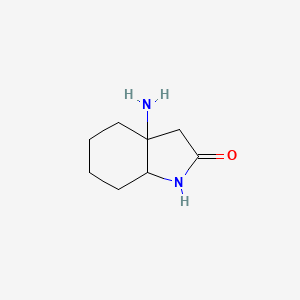
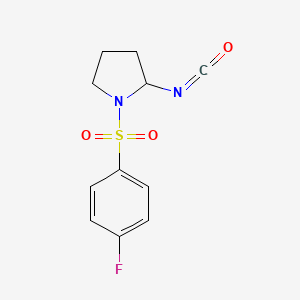
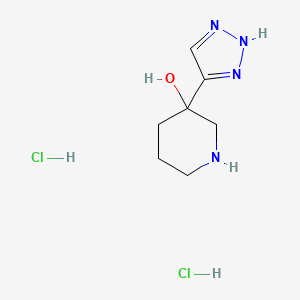
![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
![3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12314869.png)
![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)
![N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)
![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate](/img/structure/B12314902.png)
